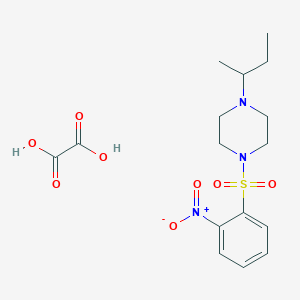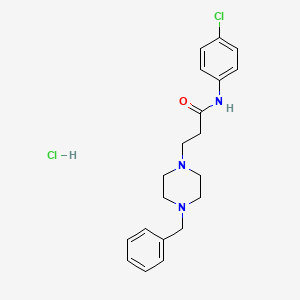
1-Butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-Butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound with a molecular formula of C14H21N3O4S. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a butan-2-yl group and a 2-nitrophenylsulfonyl group. The addition of oxalic acid further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine typically involves the reaction of piperazine with butan-2-yl bromide and 2-nitrophenylsulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reactions. The reaction conditions usually include a solvent like dichloromethane or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Reduction: Formation of 1-Butan-2-yl-4-(2-aminophenyl)sulfonylpiperazine.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Breakdown products including smaller amines and sulfonyl compounds.
Scientific Research Applications
1-Butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring provides a scaffold that can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-4-(2-nitrophenyl)sulfonylpiperazine: Similar structure but with a butyl group instead of butan-2-yl.
1-Butan-2-yl-4-(4-nitrophenyl)sulfonylpiperazine: Similar structure but with a nitro group at the 4-position of the phenyl ring.
1-Butan-2-yl-4-(2-nitrophenyl)sulfonylmorpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-Butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine is unique due to the specific positioning of the butan-2-yl and nitrophenylsulfonyl groups on the piperazine ring. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S.C2H2O4/c1-3-12(2)15-8-10-16(11-9-15)22(20,21)14-7-5-4-6-13(14)17(18)19;3-1(4)2(5)6/h4-7,12H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKPJJPTLNDCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate](/img/structure/B3945395.png)
![N-(3-CHLOROPHENYL)-2-[(5-ACETAMIDO-4,6-DIOXO-1,4,5,6-TETRAHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3945402.png)
![4-(1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B3945408.png)
![N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE](/img/structure/B3945417.png)
![2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride](/img/structure/B3945423.png)
![N,N'-2,6-pyridinediylbis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B3945426.png)
![2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3945434.png)
![N-[(5-methylpyrazin-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3945444.png)
![4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B3945449.png)

![4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid](/img/structure/B3945465.png)
![N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3945466.png)

![2-(4-methylphenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3945478.png)
